molecular formula C7H5NOS B13021349 Thieno[2,3-b]pyridin-3-ol

Thieno[2,3-b]pyridin-3-ol

Cat. No.: B13021349
M. Wt: 151.19 g/mol
InChI Key: VQUBNHJPURYQRZ-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridin-3-ol is a heterocyclic compound of high interest in pharmaceutical and agrochemical research. The thieno[2,3-b]pyridine scaffold is recognized as a privileged structure in drug discovery due to its wide range of biological activities. Researchers utilize this core structure to develop novel therapeutic agents, as analogs have demonstrated significant potential in various research areas. Compounds based on this structure have been investigated as potent antimicrobial agents against pathogens like S. aureus and E. coli . Furthermore, thieno[2,3-b]pyridine derivatives show promising antitumor properties, with studies indicating they can induce apoptosis, reduce cancer stem cell populations, and alter glycosphingolipid expression in various cancer cell lines, including breast, ovarian, and cervical cancers . Other research explores their role as chemosensitizers to overcome resistance to topoisomerase I inhibitors in cancer therapy and their anti-platelet activity, functioning as P2Y12 receptor inhibitors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

thieno[2,3-b]pyridin-3-ol

InChI

InChI=1S/C7H5NOS/c9-6-4-10-7-5(6)2-1-3-8-7/h1-4,9H

InChI Key

VQUBNHJPURYQRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC=C2O

Origin of Product

United States

Synthetic Methodologies and Strategies for Thieno 2,3 B Pyridin 3 Ol and Its Derivatives

Established Synthetic Routes to the Thieno[2,3-b]pyridine (B153569) Core Structure

The synthesis of the thieno[2,3-b]pyridine core is a focal point of heterocyclic chemistry due to the broad pharmacological activities exhibited by its derivatives. mdpi.com Strategies for constructing this bicyclic system can be broadly categorized by which ring of the fused system is formed last. These approaches include building the thiophene (B33073) ring onto a pre-existing pyridine (B92270) derivative or, alternatively, forming the pyridine ring on a thiophene precursor. researchgate.net

Cyclization Reactions for Ring System Formation

The formation of the thieno[2,3-b]pyridine ring system is predominantly achieved through cyclization reactions. These intramolecular or intermolecular processes are designed to forge the critical carbon-carbon and carbon-sulfur bonds necessary to create the fused heterocyclic structure. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

The Gewald reaction is a powerful and versatile multicomponent reaction used for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The resulting 2-aminothiophenes are highly functionalized intermediates that can be used to construct a variety of fused heterocyclic systems, including thieno[2,3-b]pyridines. arkat-usa.orgresearchgate.net

The process begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. wikipedia.orgarkat-usa.org This one-pot synthesis is highly valued for its efficiency and the accessibility of its starting materials. researchgate.net In the context of thieno[2,3-b]pyridine synthesis, a suitably substituted 2-aminothiophene, prepared via the Gewald reaction, can undergo further reactions, such as the Friedländer annulation, to construct the fused pyridine ring.

Table 1: Key Features of the Gewald Reaction

Feature Description
Reactants Ketone/Aldehyde, α-Cyanoester (or other active methylene nitrile), Elemental Sulfur
Catalyst Base (e.g., morpholine, triethylamine, piperidine)
Product Polysubstituted 2-Aminothiophene
Mechanism Steps 1. Knoevenagel Condensation2. Michael Addition of Sulfur3. Intramolecular Cyclization & Tautomerization
Advantages One-pot synthesis, mild conditions, readily available starting materials, high degree of substitution in product

One of the most prevalent strategies for synthesizing the thieno[2,3-b]pyridine scaffold involves the annulation of a thiophene ring onto a pre-existing pyridine core. researchgate.net A common and effective method within this category is the Thorpe-Ziegler cyclization of 2-S-alkylated 3-cyanopyridine-2(1H)-thiones. researchgate.netresearchgate.net

This process typically starts with a 3-cyanopyridine-2(1H)-thione, which is S-alkylated using an agent containing an active methylene group, such as an α-halo ketone, ester, or nitrile. researchgate.netresearchgate.net The resulting intermediate, a substituted 2-alkylthio-3-cyanopyridine, undergoes an intramolecular base-catalyzed cyclization. The nucleophilic attack of the active methylene carbon onto the cyano group leads to the formation of an enamine, which then tautomerizes to the stable 3-aminothieno[2,3-b]pyridine derivative. researchgate.net The choice of base for this cyclization can vary, with reagents such as sodium ethoxide, potassium hydroxide, or potassium carbonate being effectively employed. researchgate.net

For instance, reacting 3-cyanopyridine-2(1H)-thiones with chloromethyl organyl sulfones in the presence of potassium carbonate yields 2-(organylsulfonyl)thieno[2,3-b]pyridine-3-amines. latrobe.edu.au Similarly, the reaction of 2-mercaptonicotinonitrile (B1308631) with α-haloketones followed by cyclization provides a direct route to 3-aminothieno[2,3-b]pyridines. mdpi.com

An alternative approach to the thieno[2,3-b]pyridine system involves the construction of the pyridine ring onto a thiophene precursor. This strategy often utilizes highly functionalized 2-aminothiophenes, which can be synthesized via the Gewald reaction. researchgate.net These thiophene intermediates serve as versatile building blocks for various cyclization reactions to form the fused pyridine ring.

Common methods for pyridine ring annulation include the Friedländer, Gould-Jacobs, and Combes reactions. For example, the reaction of a 2-aminothiophene-3-carboxaldehyde or a 2-aminothiophene-3-ketone with a compound containing an active methylene group can lead to the formation of the pyridine ring through a Friedländer-type condensation. researchgate.net Another documented method involves the reaction of Gewald's 2-aminothiophenes with Appel's salt, leading to 2-cyanothieno[2,3-d]-1,3-oxazin-4-ones, which can then react with dienophiles to close the pyridine ring with the elimination of CO2. researchgate.net

A novel strategy for the synthesis of certain thienopyridine isomers involves a metal-free, acid-mediated denitrogenative transformation of fused 1,2,3-triazole intermediates. nih.govnih.gov Although primarily reported for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives, this methodology represents an important advancement in metal-free bond formation. The process begins with the synthesis of a fused thieno[2,3-c] nih.govnih.govd-nb.infotriazolo[1,5-a]pyridine compound, which is achieved through a modified Pomeranz-Fritsch reaction. d-nb.inforesearchgate.net

In the final and key step, this fused triazole intermediate undergoes an acid-mediated denitrogenative transformation. This reaction proceeds under mild conditions and results in the extrusion of molecular nitrogen (N2), leading to the formation of the thieno[2,3-c]pyridine skeleton in good yields. nih.govnih.gov This approach avoids the use of metal catalysts and provides access to novel thienopyridine derivatives that may be difficult to obtain through conventional methods. d-nb.info

Table 2: Three-Step Synthesis of Thieno[2,3-c]pyridines via Denitrogenative Transformation

Step Reaction Intermediate/Product
1 One-pot triazolation reaction 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole
2 Modified Pomeranz-Fritsch reaction Thieno[2,3-c] nih.govnih.govd-nb.infotriazolo[1,5-a]pyridine
3 Acid-mediated denitrogenative transformation Thieno[2,3-c]pyridine derivatives

Potassium carbonate (K2CO3) is an effective and mild base frequently utilized in the synthesis of heterocyclic compounds, including thieno[2,3-b]pyridines. latrobe.edu.auscispace.com Its application is particularly relevant in cyclization reactions that are sensitive to stronger bases. A key application is in the synthesis of 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives. latrobe.edu.au

Specifically, the reaction of methyl 4,6-dimethylpyridine-2(1H)-thione-3-carboxylate with chloromethyl organyl sulfones in the presence of potassium carbonate leads to the formation of thieno[2,3-b]pyridin-3-ol derivatives. latrobe.edu.au The products of this reaction exist as tautomeric mixtures of 4,6-dimethyl-2-(organylsulfonyl)thieno[2,3-b]pyridin-3-oles and their corresponding keto form, 4,6-dimethyl-2-(organylsulfonyl)thieno[2,3-b]pyridine-3(2H)-ones. latrobe.edu.au This method provides a direct and efficient route to the target 3-hydroxy scaffold, shortening the reaction duration and resulting in good yields. latrobe.edu.au The use of potassium carbonate is advantageous as it is inexpensive, readily available, and facilitates a simple work-up procedure. scispace.com

Utilization of Key Precursors and Synthetic Intermediates

Diethyl 2-Amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate as a Starting Material

While Diethyl 2-Amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate represents a plausible precursor for the synthesis of the thieno[2,3-b]pyridine core, a direct and specific synthetic route to this compound or its derivatives from this starting material is not extensively documented in the reviewed scientific literature. The conversion of this dihydrothieno[2,3-c]pyridine isomer to the desired thieno[2,3-b]pyridine scaffold would conceptually necessitate a key chemical transformation: the aromatization of the dihydropyridine (B1217469) ring.

This process, known as dehydrogenation, is a common strategy in organic synthesis to create aromatic systems from their partially saturated counterparts. wum.edu.pk Various oxidizing agents can be employed for such transformations, including mild reagents to avoid over-oxidation of the thiophene ring. researchgate.net Following the aromatization of the pyridine ring, further synthetic manipulations would be required to introduce the hydroxyl group at the 3-position of the thieno[2,3-b]pyridine core. This could potentially be achieved through functional group interconversion, for instance, via diazotization of a 3-amino group followed by hydrolysis.

3-Aminothieno[2,3-b]pyridine-2-carboxamides in Scaffold Assembly

3-Aminothieno[2,3-b]pyridine-2-carboxamides are versatile intermediates in the synthesis of more complex and functionally diverse thieno[2,3-b]pyridine derivatives. arkat-usa.orgnih.gov These compounds serve as a foundational scaffold that can be readily modified at the 3-amino and 2-carboxamide (B11827560) positions to introduce a wide range of substituents and to build fused heterocyclic systems.

The 3-amino group can undergo a variety of chemical transformations. For instance, it can be diazotized and subsequently replaced with other functional groups, or it can be reacted with various electrophiles to introduce new side chains. The 2-carboxamide moiety can also be modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then be used in further coupling reactions.

A notable application of these intermediates is in the synthesis of pyrido[3'',2'':4',5']thieno[3',2':4,5]pyrrolo[3',2':-d]pyrimidine derivatives through oxidative dimerization reactions. acs.org This highlights the utility of the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) core in constructing complex, polycyclic molecules with potential biological activities.

Starting MaterialReagent(s)ProductYield (%)Reference
3-Amino-4,6-dimethyl-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamideaq. NaOCl, DioxanePyrido[3'',2'':4',5']thieno[2'',3'':4',5']pyrrolo[3',2':-d]pyrimidine derivative43-64% acs.org
3-Amino-4-(methoxymethyl)-6-methyl-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamideaq. NaOCl, DioxanePyrido[3'',2'':4',5']thieno[2'',3'':4',5']pyrrolo[3',2':-d]pyrimidine derivative69% nih.gov
Cyano-Substituted Pyridine Thiones and 2-Chloronicotinonitriles as Precursors

Cyano-substituted pyridine thiones are widely used as precursors for the synthesis of 3-aminothieno[2,3-b]pyridines through the Gewald reaction. This reaction typically involves the condensation of the pyridine thione with an α-halo ketone or ester in the presence of a base. The resulting intermediate then undergoes an intramolecular cyclization to form the thiophene ring fused to the pyridine core.

The general synthetic route involves the S-alkylation of the pyridine thione with a compound containing an activated methylene group, followed by a Thorpe-Ziegler cyclization. This methodology allows for the introduction of a variety of substituents on the thieno[2,3-b]pyridine scaffold, depending on the nature of the starting pyridine thione and the alkylating agent.

Alternatively, 2-chloronicotinonitriles can serve as precursors for the synthesis of thieno[2,3-b]pyridines. In this approach, the chloro group at the 2-position of the pyridine ring acts as a leaving group and is displaced by a sulfur nucleophile, such as a thioglycolate ester. The subsequent intramolecular cyclization of the resulting intermediate leads to the formation of the thieno[2,3-b]pyridine ring system.

PrecursorReagent(s)ProductYield (%)Reference
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrileN-aryl-2-chloroacetamide, KOH, DMF3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide83% nih.gov
2-Chloronicotinonitrile derivativeEthyl thioglycolate, BaseEthyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivativeNot Specified taylorfrancis.com
Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate in Derivative Synthesis

Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate is a key precursor for the synthesis of various heterocyclic compounds, including derivatives of thieno[2,3-b]pyridine. acs.orgnih.gov This enolate can be reacted with a variety of reagents to construct the pyridine ring, which is then followed by the annulation of the thiophene ring.

For example, treatment of this sodium enolate with cyanothioacetamide in the presence of a base leads to the formation of a 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile intermediate. nih.gov This intermediate can then be further reacted with α-halo carbonyl compounds to afford 3-aminothieno[2,3-b]pyridine derivatives. This synthetic strategy allows for the incorporation of the bulky 5-bromobenzofuran-2-yl moiety at the 6-position of the thieno[2,3-b]pyridine core.

Starting MaterialReagent(s)ProductYield (%)Reference
Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olateCyanothioacetamide, Piperidinium acetate6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrileGood nih.gov
6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrileChloroacetonitrile, KOH, DMF3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrileNot Specified nih.gov

Advanced Synthetic Approaches and Catalytic Systems

To improve the efficiency and sustainability of the synthesis of this compound and its derivatives, advanced synthetic methodologies and catalytic systems have been explored. These modern techniques often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including thieno[2,3-b]pyridines. researchgate.net The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.

This technique has been successfully applied to various steps in the synthesis of thieno[2,3-b]pyridine derivatives, including the initial condensation reactions and the final cyclization steps. The ability to precisely control the reaction temperature and pressure in a microwave reactor allows for the optimization of reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts.

Reaction TypePrecursorsConditionsProductYield (%)Reaction TimeReference
Gewald ReactionMalononitrile, Carbon disulfide, Ethyl bromoacetateK2CO3, DMF, Microwave (900 W)Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate60%3 min researchgate.net
AromatizationDihydrothienopyridine derivativeOxidant, MicrowaveThieno[2,3-b]pyridine derivativeGoodMinutes nih.gov

Metal-Catalyzed Coupling Reactions in Thienopyridine Assembly

The construction of the thieno[2,3-b]pyridine core and the introduction of diverse substituents have been significantly advanced by the use of transition metal-catalyzed cross-coupling reactions. These methods offer a powerful means to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed reactions are particularly prominent in the synthesis of thienopyridine derivatives. The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organic halide, has been employed for the arylation of the thienopyridine nucleus. For instance, 2-pyridylboronates have been successfully coupled with aryl and heteroaryl bromides and chlorides in the presence of a palladium catalyst, demonstrating the feasibility of introducing aryl groups onto the pyridine ring of the thieno[2,3-b]pyridine system. nih.gov

The Sonogashira coupling provides a direct route to introduce alkynyl moieties onto the thienopyridine scaffold. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgscirp.org While highly effective, a notable side reaction is the homocoupling of the alkyne (Glaser coupling), which can be minimized by carrying out the reaction under an inert atmosphere or by using copper-free protocols. wikipedia.org

The Heck coupling , another palladium-catalyzed reaction, facilitates the reaction of an unsaturated halide with an alkene to form a substituted alkene. This reaction has been utilized in the assembly of tricyclic systems incorporating the thienopyridine core.

Below is a table summarizing key metal-catalyzed coupling reactions used in the assembly and derivatization of thienopyridines.

ReactionReactantsCatalyst/ConditionsBond Formed
Suzuki-Miyaura Coupling Organoboron compound + Organic halidePd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Base (e.g., KF)C-C (Aryl-Aryl, Aryl-Heteroaryl)
Sonogashira Coupling Terminal alkyne + Aryl/Vinyl halidePd catalyst, Cu(I) co-catalyst, Base (e.g., amine)C-C (Aryl-Alkynyl)
Heck Coupling Unsaturated halide + AlkenePd catalyst, BaseC-C (Aryl-Vinyl)

One-Pot Multicomponent Reactions, Including Thorpe-Ziegler Cascade

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules like thieno[2,3-b]pyridine derivatives from simple starting materials in a single synthetic operation. These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.

A classic and pivotal reaction in the synthesis of 3-aminothieno[2,3-b]pyridines is the Thorpe-Ziegler reaction . This intramolecular cyclization of a dinitrile leads to the formation of an enamino-nitrile, which is a key intermediate in the construction of the thiophene ring fused to the pyridine core. The synthesis of 3-aminothieno[2,3-b]pyridine derivatives often starts from 3-cyanopyridin-2-thiol and its alkyl derivatives, which react with halogen derivatives possessing an electron-withdrawing group in the alpha-position to yield the target compounds in high yields. nih.gov The intramolecular Thorpe-Ziegler cyclization of the resulting intermediate is a key step in forming the 3-aminothieno[2,3-b]pyridine scaffold. tandfonline.com

Beyond the Thorpe-Ziegler cascade, other one-pot methodologies have been developed. For instance, functionalized thieno[2,3-b]indoles have been synthesized via a one-pot reaction of indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier adducts of nitroalkenes. acs.org This strategy highlights the versatility of one-pot reactions in constructing fused heterocyclic systems. Another example is the synthesis of thieno[2,3-c]pyridine derivatives through a metal-free, three-component one-pot triazolation and modified Pomeranz-Fritsch reaction. nih.gov

The following table outlines key aspects of one-pot multicomponent reactions in the synthesis of thieno[2,3-b]pyridines.

Reaction TypeKey TransformationStarting Materials (Examples)Significance
Thorpe-Ziegler Cascade Intramolecular cyclization of a dinitrile3-Cyanopyridine-2(1H)-thiones, α-chloroacetanilidesForms the 3-aminothieno[2,3-b]pyridine core
Multicomponent Annulation [3+2] annulationIndoline-2-thiones, Morita–Baylis–Hillman adductsSynthesis of functionalized thieno[2,3-b]indoles
Metal-Free Triazolation/Cyclization Formation of triazole followed by cyclization2-Acetylthiophene, various amines and azidesAccess to thieno[2,3-c]pyridine derivatives

Derivatization and Functionalization Strategies for Structural Modification

Once the thieno[2,3-b]pyridine core is assembled, further structural modifications are often necessary to fine-tune the biological activity of the molecule. A variety of derivatization and functionalization strategies have been employed to introduce diverse substituents and functionalities onto the core structure.

Nucleophilic Substitution Reactions on the Core Structure

The thieno[2,3-b]pyridine nucleus is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly on the pyridine ring. wikipedia.org The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of the fused electron-rich thiophene ring and can be further influenced by substituents on the ring. Halopyridines, for example, are common precursors for introducing various nucleophiles. sci-hub.se The reaction of 2-chloropyridine (B119429) with nucleophiles like amines can introduce new nitrogen-containing groups at the 2-position. youtube.com This type of reaction is analogous to the reaction of acid chlorides with nucleophiles, proceeding through a tetrahedral intermediate followed by the elimination of the leaving group. youtube.com

Kinetic studies on hydrogen exchange and nitration of thieno[2,3-b]pyridine have provided insights into the reactivity of the protonated species towards electrophilic substitution, which in turn informs the understanding of its reactivity towards nucleophiles. rsc.org

Acylation and Amidation Reactions for Amide Linkage Formation

The introduction of amide linkages is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule. In the context of thieno[2,3-b]pyridine derivatives, acylation and amidation reactions are frequently employed, particularly at the 3-amino position.

The synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides is a well-established route that involves the formation of an amide bond. acs.orgnih.gov These compounds can be prepared by reacting 3-aminothieno[2,3-b]pyridine-2-carboxylic acid with various amines using standard amide coupling reagents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU). acs.org Alternatively, 3-aminothieno[2,3-b]pyridine-2-carboxamides can react with acylating agents such as chloroacetyl chloride to afford the corresponding 3-(chloroacetylamino) derivatives. sciforum.net

The following table provides examples of acylation and amidation reactions on the thieno[2,3-b]pyridine core.

Starting MaterialReagentProductReaction Type
3-Aminothieno[2,3-b]pyridine-2-carboxylic acidAmine, HATU3-Amino-N-substituted-thieno[2,3-b]pyridine-2-carboxamideAmidation
3-Aminothieno[2,3-b]pyridine-2-carboxamideChloroacetyl chloride3-(Chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamideAcylation
Thieno[2,3-d]pyrimidine-4-carboxylic acidPyridyl aminesPyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acidAmidation

Strategic Introduction of Labile Moieties for Enhanced Biological Activity

The concept of prodrugs, where a biologically active compound is chemically modified to improve its pharmacokinetic properties, has been applied to thieno[2,3-b]pyridine derivatives. This strategy involves the introduction of labile moieties that can be cleaved in vivo to release the active parent drug.

A study focused on improving the anti-proliferative activity of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which are known to have poor solubility due to their planar structure, explored the incorporation of bulky, yet easily cleavable, ester and carbonate functional groups. nih.gov The introduction of these "prodrug-like" moieties was intended to disrupt the crystal packing of the planar molecules, thereby increasing their solubility and intracellular concentrations. This approach led to compounds with enhanced activity against colon and breast cancer cell lines. nih.gov

Labile MoietyParent Compound MoietyIntended EffectOutcome
EsterHydroxyl groupIncrease solubility, improve ADME propertiesEnhanced anti-proliferative activity
CarbonateHydroxyl groupDisrupt crystal packing, increase intracellular concentrationIncreased activity against cancer cell lines

Synthesis of Condensed Heterocyclic Systems Utilizing Thieno[2,3-b]pyridine Derivatives

The thieno[2,3-b]pyridine scaffold serves as a versatile building block for the synthesis of more complex, condensed heterocyclic systems. These fused-ring systems often exhibit unique biological activities and have been the target of extensive synthetic efforts.

A common strategy involves the annulation of a new ring onto the thieno[2,3-b]pyridine core. For example, 3-aminothieno[2,3-b]pyridine-2-carbonitrile can be used as a precursor to synthesize pyrimido[4',5':4,5]thieno[2,3-b]pyridines . nih.govresearchgate.net Reaction with formic acid or formamide (B127407) leads to the formation of the corresponding pyrimidinone or pyrimidine-amine derivatives, respectively. nih.gov Similarly, pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and related fused heterocycles have been synthesized from appropriately substituted thieno[2,3-b]pyridine precursors. nih.govresearchgate.netresearchgate.net

The synthesis of these condensed systems often involves cyclization reactions of functionalized thieno[2,3-b]pyridine derivatives. For instance, the reaction of 3-aminothieno[2,3-b]pyridines with various reagents can lead to the formation of new heterocyclic rings, expanding the chemical space and potential biological applications of this scaffold. researchgate.net

The table below provides examples of condensed heterocyclic systems synthesized from thieno[2,3-b]pyridine derivatives.

Thieno[2,3-b]pyridine PrecursorReagent(s)Condensed Heterocyclic System
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrileFormic acid7-(5-Bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrileFormamide7-(5-Bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylatePhenylisothiocyanate, followed by cyclizationPyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivatives

Mechanistic Organic Chemistry and Reaction Pathway Analysis

Elucidation of Cyclization Mechanisms in Thienopyridine Formation

The formation of the thieno[2,3-b]pyridine (B153569) scaffold is often achieved through cyclization reactions, with the Gewald reaction being a prominent and versatile method for the synthesis of the precursor 2-aminothiophenes. wikipedia.orgarkat-usa.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org

The mechanism of the Gewald reaction is understood to proceed through a series of well-defined steps. wikipedia.orgnih.gov The initial step is a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) group of the α-cyanoester, catalyzed by a base, to form an α,β-unsaturated nitrile intermediate. arkat-usa.org The subsequent addition of elemental sulfur to this intermediate is a key step, although its precise mechanism has been a subject of discussion. wikipedia.orgnih.gov It is postulated that the sulfur adds to the β-carbon of the double bond, followed by a nucleophilic attack of the adjacent carbanion onto the sulfur chain. wikipedia.org The final step involves an intramolecular cyclization through a Thorpe-Ziegler type reaction, where the amino group attacks the nitrile, leading to the formation of the 2-aminothiophene ring upon tautomerization. arkat-usa.orgresearchgate.net

The general mechanism for the Gewald synthesis of 2-aminothiophenes can be summarized as follows:

StepDescriptionIntermediate
1Knoevenagel Condensationα,β-Unsaturated nitrile
2Michael Addition of SulfurThiolate intermediate
3Intramolecular CyclizationIminothiophene
4Tautomerization2-Aminothiophene

Subsequent annulation of the pyridine (B92270) ring onto the 2-aminothiophene core can be achieved through various strategies, such as the Friedländer annulation or Gould-Jacobs reaction, to yield the final thieno[2,3-b]pyridine structure. researchgate.net The choice of reagents and reaction conditions in these subsequent steps is critical in determining the final substitution pattern of the heterocyclic system.

Investigation of Nucleophilic Substitution Reaction Mechanisms

The hydroxyl group at the 3-position of the Thieno[2,3-b]pyridin-3-ol ring imparts specific reactivity towards nucleophilic substitution reactions. This hydroxyl group, being attached to an aromatic system, exhibits phenolic character. Its reactivity can be modulated by the electronic properties of the fused thieno[2,3-b]pyridine ring system. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, which can influence the acidity of the hydroxyl proton and the nucleophilicity of the corresponding phenoxide ion.

Nucleophilic substitution at the 3-position can proceed through different mechanisms depending on the reaction conditions and the nature of the leaving group. If the hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, an SNAr (Nucleophilic Aromatic Substitution) mechanism can be facilitated. In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group, proceeding through a high-energy intermediate known as a Meisenheimer complex, before the leaving group departs to restore aromaticity.

The reactivity of the hydroxyl group can also be exploited in etherification and esterification reactions. For instance, Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, would proceed via an SN2 mechanism. The acidity of the 3-hydroxyl group is a key factor in the formation of the nucleophilic phenoxide.

Analysis of Acid-Mediated Denitrogenative Transformation Reactions

Acid-mediated denitrogenative transformations represent a powerful synthetic strategy for the formation of certain heterocyclic systems. While direct examples involving this compound are not extensively documented, analogous reactions in related systems provide valuable mechanistic insights. For instance, the synthesis of thieno[2,3-c]pyridine (B153571) derivatives has been achieved through an acid-mediated denitrogenative transformation of fused 1,2,3-triazoles. d-nb.infonih.govkuleuven.be

This type of reaction typically involves the protonation of the triazole ring, which facilitates the loss of a molecule of nitrogen (N₂), a thermodynamically highly favorable process. nih.gov The resulting intermediate, often a reactive nitrenium ion or a species with similar reactivity, can then undergo intramolecular cyclization or react with a nucleophile present in the reaction mixture. d-nb.info

In a proposed mechanism for the formation of substituted thieno[2,3-c]pyridines, a fused thieno[2,3-c] wikipedia.orgresearchgate.netscielo.brtriazolo[1,5-a]pyridine compound undergoes ring-opening upon treatment with acid, followed by the elimination of nitrogen. nih.gov The resulting electrophilic species is then trapped by a nucleophile. Depending on the nucleophile, this can lead to a nucleophilic insertion or a transannulation mechanism. d-nb.infonih.gov

The following table outlines the general steps in an acid-mediated denitrogenative transformation:

StepDescriptionKey Intermediate
1Protonation of the Triazole RingProtonated Triazole
2Ring Opening and Nitrogen EliminationElectrophilic Intermediate (e.g., vinyl cation)
3Nucleophilic Attack/CyclizationSubstituted Thienopyridine

Reactivity Studies with Various Electrophiles and Nucleophiles

The thieno[2,3-b]pyridine nucleus is susceptible to attack by both electrophiles and nucleophiles, with the position of attack being dictated by the electronic distribution within the bicyclic system. The presence of the electron-donating sulfur atom in the thiophene (B33073) ring and the electron-withdrawing nitrogen atom in the pyridine ring creates a complex reactivity profile.

Electrophilic Substitution: Kinetic studies on the parent thieno[2,3-b]pyridine have shown that electrophilic substitution, such as hydrogen exchange and nitration, occurs on the thiophene ring. rsc.org The electron-donating nature of the sulfur atom activates the thiophene ring towards electrophilic attack. For this compound, the hydroxyl group at the 3-position is a strongly activating, ortho-, para-directing group. Therefore, electrophilic substitution would be expected to occur preferentially at the 2-position of the thiophene ring.

Nucleophilic Substitution: The pyridine ring in the thieno[2,3-b]pyridine system is generally more susceptible to nucleophilic attack than the thiophene ring, due to the electron-withdrawing effect of the nitrogen atom. abertay.ac.uk Nucleophilic substitution reactions, such as the displacement of a halide, are more likely to occur on the pyridine ring. In the case of this compound, the reactivity of the hydroxyl group itself towards nucleophiles has been discussed in section 3.2. Furthermore, the presence of the hydroxyl group can influence the reactivity of the entire ring system towards nucleophiles by modulating the electron density.

Rearrangement Reactions (e.g., Vilsmeier-Haack Induced Rearrangements in Spiro-fused Thienopyrimidines)

Rearrangement reactions can provide access to novel and complex molecular architectures. While specific examples involving this compound are scarce in the literature, rearrangements in closely related heterocyclic systems, such as spiro-fused thienopyrimidines under Vilsmeier-Haack conditions, offer valuable insights. researchgate.net

The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride and a tertiary amide (typically dimethylformamide), is a powerful tool for the formylation of electron-rich aromatic compounds. However, under these conditions, certain substrates can undergo unexpected rearrangements. It has been reported that spiro-fused thieno[2,3-d]pyrimidines can undergo rearrangement to afford novel thienopyrimidines and quinolines. researchgate.net

The mechanism of such rearrangements is often complex and can involve the formation of reactive intermediates like iminium salts. These intermediates can trigger a cascade of bond-breaking and bond-forming events, leading to a skeletal reorganization of the molecule. The specific outcome of the reaction is highly dependent on the substrate structure and the reaction conditions.

Non-Selective Heterocyclization Pathways and Product Mixtures

In the synthesis of complex heterocyclic systems like thieno[2,3-b]pyridines, the formation of product mixtures due to non-selective heterocyclization pathways is a common challenge. researchgate.net The regioselectivity of the cyclization step is often influenced by subtle electronic and steric factors, and slight variations in reaction conditions can lead to the formation of different isomers.

For instance, in the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, their subsequent reactions with 2-(arylmethylidene)malononitriles have been reported to be non-selective, resulting in mixtures of different heterocyclization products. researchgate.net The competing reaction pathways can arise from the presence of multiple reactive sites in the starting materials and intermediates.

The formation of side products can also occur during the Gewald synthesis of the 2-aminothiophene precursors. Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization pathway, particularly under certain reaction conditions. umich.edu Careful optimization of reaction parameters such as temperature, solvent, and catalyst is therefore crucial to minimize the formation of unwanted byproducts and maximize the yield of the desired thieno[2,3-b]pyridine derivative.

A summary of potential non-selective pathways is provided below:

ReactionPotential Side ProductsInfluencing Factors
Gewald SynthesisDimeric byproductsReaction conditions, substrate reactivity
Friedländer AnnulationIsomeric pyridothiophenesNature of substituents, catalyst
Multi-step SynthesesIncomplete reactions, side reactions at various stagesPurification methods, control of intermediates

Theoretical and Computational Chemistry of Thieno 2,3 B Pyridin 3 Ol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are essential tools for understanding the fundamental properties of a molecule at the electronic level. These computational methods can predict molecular geometry, orbital energies, charge distributions, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Geometric Parameter Optimization

Geometric optimization calculations are performed to find the lowest energy arrangement of atoms in a molecule. This provides key information on bond lengths, bond angles, and dihedral angles. While DFT is a standard method for this purpose, a data table of optimized geometric parameters for Thieno[2,3-b]pyridin-3-ol has not been located in existing research.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. For many thieno[2,3-b]pyridine (B153569) derivatives, DFT calculations are used to determine these energies; however, specific values for this compound are not documented in the available literature. semanticscholar.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insight into the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.de It is used to analyze charge transfer, delocalization, and hyperconjugative interactions that contribute to molecular stability. researchgate.netscirp.org A detailed NBO analysis for this compound, including data on orbital occupancies and stabilization energies from second-order perturbation theory, is not available in current publications.

Electronic Spectra Prediction via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a method used to calculate the excited states of molecules, allowing for the prediction of electronic absorption spectra (UV-Vis). researchgate.netbohrium.com This analysis helps in assigning observed electronic transitions. While TD-DFT studies have been performed for related heterocyclic systems, a predicted electronic spectrum for this compound could not be found.

Molecular Modeling and Docking Studies for Biological Target Interactions

Computational chemistry provides powerful tools to investigate the interactions between small molecules like this compound and their potential biological targets. Molecular docking simulations, in particular, predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. This section details the ligand-target interaction profiling and binding mode analysis of thieno[2,3-b]pyridine derivatives with several key protein families implicated in various diseases.

Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer progression. Consequently, Hsp90 is a significant target for anticancer drug development. In silico molecular docking has been employed to understand the binding of thienopyridine derivatives to Hsp90.

Studies on the related thieno[2,3-c]pyridine (B153571) scaffold have provided insights into potential binding modes within the N-terminal ATP-binding pocket of Hsp90. For instance, docking analysis of a thieno[2,3-c]pyridine derivative revealed crucial molecular interactions. A notable interaction involves a strong hydrogen bond between the protonated nitrogen of a thiomorpholine (B91149) group on the ligand and the carbonyl oxygen of the amino acid residue Asp54. mdpi.com Additionally, a salt bridge-type interaction was observed between the thiomorpholine moiety and Asp54. mdpi.com These computational results suggest that the thienopyridine scaffold can be optimized to develop potent Hsp90 inhibitors. mdpi.com

Table 1: Summary of Thieno[2,3-c]pyridine Derivative Interactions with Hsp90

Interacting ResidueInteraction TypeLigand Moiety Involved
Asp54Hydrogen BondThiomorpholine Nitrogen
Asp54Salt BridgeThiomorpholine Moiety
Ile110, Ala111, Tyr139Hydrophobic SeclusionEthyl Ester Group

Note: Data is for the related thieno[2,3-c]pyridine scaffold.

Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating growth, differentiation, and metabolism. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. The thieno[2,3-b]pyridine scaffold has been investigated as a core structure for the development of various kinase inhibitors.

c-Met and VEGFR2: A series of inhibitors based on the thieno[3,2-b]pyridine (B153574) scaffold demonstrated potent dual inhibition of both c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov These compounds exhibited inhibitory activity with IC₅₀ values in the low nanomolar range in vitro. nih.govnih.gov

PIM1 Kinase: Derivatives of thieno[2,3-b]pyridine have been designed and synthesized as potent inhibitors of PIM1 kinase, a serine/threonine kinase involved in cell survival and proliferation. bohrium.comnih.govcu.edu.eg Docking studies of these compounds within the PIM1 active site were consistent with their in vitro activity. bohrium.com One study identified a derivative with an IC₅₀ value of 0.019 µM. bohrium.com Another reported a compound with a moderate IC₅₀ of 12.71 μM. cu.edu.eg Structure rigidification through ring closure was shown to significantly improve the PIM1 inhibitory activity of the thieno[2,3-b]pyridine scaffold. nih.gov

Epidermal Growth Factor Receptor (EGFR): While direct studies on the thieno[2,3-b]pyridine scaffold are limited, research on the related thieno[2,3-d]pyrimidine (B153573) nucleus has yielded potent EGFR inhibitors. Molecular docking of these derivatives into the EGFR active site indicated correct binding modes, which correlated with their biological activity. semanticscholar.org

It is noteworthy that one study screened a thieno[2,3-b]pyridine derivative against a panel of 97 kinases and found no or very limited activity, suggesting that this class of compounds may not act as broad-spectrum kinase inhibitors but can be tailored for specificity. nsc.rursc.org There is currently limited specific docking information available for thieno[2,3-b]pyridine derivatives with B-Raf, Iκβ, and LIMK1 kinases.

Table 2: Tyrosine Kinase Inhibitory Activity of Thienopyridine Derivatives

Kinase TargetScaffoldPotency (IC₅₀)Reference
PIM1Thieno[2,3-b]pyridine0.019 µM bohrium.com
PIM1Thieno[2,3-b]pyridine12.71 µM cu.edu.eg
c-MetThieno[3,2-b]pyridineLow nanomolar range nih.govnih.gov
VEGFR2Thieno[3,2-b]pyridineLow nanomolar range nih.govnih.gov
EGFRThieno[2,3-d]pyrimidine0.059 µM nih.gov

The anticancer potential of thieno[2,3-b]pyridines was first identified through virtual high-throughput screening against Phospholipase C (PLC) isoforms. nih.govnih.gov Subsequent research has indicated that the biological effects of these compounds in cancer cells, such as growth restriction and membrane blebbing, are most consistent with the inhibition of the PLC-δ1 isoform. nih.govnih.gov

Molecular docking studies have been performed to elucidate the binding mode of thieno[2,3-b]pyridine derivatives within the active site of mammalian PI-PLC-δ1. mdpi.com These simulations predict that the compounds adopt binding modes similar to the enzyme's natural substrate, inositol (B14025) 1,4,5-triphosphate. nih.gov Key interactions observed include the formation of hydrogen bonds with several amino acid residues critical for catalysis and substrate recognition. nih.govnih.gov

Table 3: Key Interactions of Thieno[2,3-b]pyridine Derivatives with PI-PLC-δ1

Interacting ResidueInteraction Type
His311Hydrogen Bond
Asn312Hydrogen Bond
Glu341Hydrogen Bond
Lys438Hydrogen Bond
Arg549Hydrogen Bond
Tyr551Side Chain Interaction
Gly554Side Chain Interaction

Source: nih.govnih.govresearchgate.net

G Protein-Coupled Receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are targets for a significant portion of modern medicines. Thieno[2,3-b]pyridines have been shown to modulate the activity of several GPCRs. nih.govmdpi.com

A screening of a thieno[2,3-b]pyridine ligand against a panel of 168 GPCRs revealed its ability to modulate five different receptors in the low micromolar range. nih.gov It acted as an antagonist for four of these receptors and an agonist for one. nih.gov

Table 4: GPCR Modulation by a Thieno[2,3-b]pyridine Ligand

ReceptorActivityPotency (IC₅₀ / EC₅₀)
NPSR1BAntagonist1.0 µM
CXCR4Antagonist6.9 µM
PRLHRAntagonist9.3 µM
CRL-RAMP3Antagonist11.9 µM
GPRR35Agonist7.5 µM

Source: nih.gov

Furthermore, the thienopyridine class of compounds is well-known for its anti-platelet activity, which is mediated through the inhibition of the P2Y12 receptor, a crucial GPCR in platelet activation and aggregation. nih.govnih.gov While clinically used drugs like clopidogrel (B1663587) are based on a thieno[3,2-c]pyridine (B143518) core, derivatives of thieno[2,3-b]pyridine have also been identified as potential inhibitors of the P2Y12 receptor, suggesting a role for this scaffold in developing novel anti-platelet therapies. mdpi.com

In addition to kinases and cell surface receptors, thieno[2,3-b]pyridines have been shown to interact with intracellular targets involved in DNA repair and cytoskeletal dynamics. nih.govnih.gov

Tyrosyl DNA Phosphodiesterase 1 (TDP1): TDP1 is a DNA repair enzyme that removes DNA lesions, and its inhibition can potentiate the effects of certain anticancer drugs. The thieno[2,3-b]pyridine scaffold has been explored for its ability to inhibit TDP1. nsc.rursc.org A biochemical assay identified a potent derivative with an IC₅₀ value of 0.5 µM against TDP1. nsc.rursc.org Molecular modeling studies suggest a plausible binding mode for these compounds within the TDP1 active site. mdpi.com

Tubulin (Colchicine Binding Site): Tubulin is the protein subunit of microtubules, a key component of the cytoskeleton essential for cell division. The colchicine (B1669291) binding site on tubulin is an established target for antimitotic cancer drugs. nih.govnih.gov Docking studies have identified the colchicine binding site as a plausible target for thieno[2,3-b]pyridines. nih.gov The simulations suggest that these compounds can sit deep within a hydrophobic pocket, engaging in stacking and polar interactions with tubulin residues. nih.gov This interaction is believed to inhibit tubulin polymerization, leading to cell cycle arrest. researchgate.net

Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) Negative Allosteric Modulation Studies

Derivatives of the thieno[2,3-b]pyridine class have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). These receptors are considered important targets for treating various central nervous system disorders.

Initial identification of the thieno[2,3-b]pyridine scaffold as an mGluR5 NAM resulted from a high-throughput screening (HTS) campaign. Subsequent hit-to-lead optimization efforts focused on improving the affinity and ligand efficiency of these compounds. Computational approaches were instrumental in guiding the structural modifications. For instance, modifications to the linker region led to the development of 2-sulfonyl-thieno[2,3-b]pyridine derivatives that met the criteria for lead compounds tandfonline.com.

Further lead optimization studies aimed to enhance both the affinity and metabolic stability of these compounds. The optimization process targeted three distinct regions of the molecule for modification. Changes in the first two regions yielded compounds with nanomolar affinity. Strategic substitution in the third region was then undertaken to improve metabolic stability, resulting in a promising development candidate with excellent in vivo efficacy mdpi.com. Structure-activity relationship (SAR) studies, supported by computational analysis, have been crucial in the development of these potent mGlu5 NAMs nih.gov.

Predicted Inhibition of DnaG

Currently, there is no publicly available scientific literature or computational studies suggesting or predicting the inhibition of DnaG primase by this compound or its close derivatives. While the broader thieno[2,3-b]pyridine class has been investigated for various biological activities, including antimicrobial effects, specific computational or experimental screening against the DnaG enzyme has not been reported. For instance, some derivatives have been studied computationally against other bacterial targets like E. coli DNA gyrase B, but this is a distinct enzyme from DnaG.

Potential Insulinase Inhibition

There are no direct computational or experimental studies in the reviewed scientific literature that report on the potential of this compound or related thieno[2,3-b]pyridine derivatives to inhibit insulinase, also known as insulin-degrading enzyme (IDE). However, the thieno[2,3-b]pyridine scaffold has been explored for its potential in managing type 2 diabetes mellitus by targeting hepatic gluconeogenesis nih.gov. A cell-based screening identified a thienopyridine compound as an inhibitor of hepatic glucose production, and SAR studies led to the discovery of more potent derivatives nih.gov. These compounds were found to reduce the expression of gluconeogenic genes, but this mechanism is distinct from the direct inhibition of insulinase nih.gov.

Computational Pharmacokinetic (ADME) Predictions and Drug-Likeness Assessment

The evaluation of absorption, distribution, metabolism, and excretion (ADME) properties, along with drug-likeness, is a critical step in the development of new therapeutic agents. In silico tools are frequently used to predict these parameters for novel compounds, including derivatives of the thieno[2,3-b]pyridine scaffold.

Computational studies on various thienopyridine derivatives have been conducted to assess their pharmacokinetic profiles. For example, ADMET (ADME and toxicity) predictions for styrylthieno[2,3-b]pyridine-2-carboxamide derivatives were performed as part of a study investigating their potential as COVID-19 Mpro inhibitors tandfonline.com. Similarly, in silico ADME and drug-likeness properties were calculated for a series of thieno[2,3-c]pyridine derivatives designed as Hsp90 inhibitors. These studies typically evaluate compliance with frameworks like Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability mdpi.com.

The purpose of creating 'prodrug-like' moieties on thieno[2,3-b]pyridines is often to optimize the ADME profile of the parent compound mdpi.com. While specific ADME data for this compound is not available, the table below represents typical parameters assessed for related thienopyridine compounds in computational studies.

Table 1: Representative Predicted ADME and Drug-Likeness Properties for Thienopyridine Scaffolds

Property Predicted Value Range Significance
Molecular Weight < 500 Da Oral bioavailability
logP (Octanol/Water) 1 - 5 Lipophilicity, permeability
Hydrogen Bond Donors < 5 Membrane permeability
Hydrogen Bond Acceptors < 10 Membrane permeability
Polar Surface Area < 140 Ų Drug transport properties
Lipinski's Rule of Five 0-1 violations General drug-likeness

Note: This table is illustrative and based on general findings for the thienopyridine class; specific values would need to be calculated for this compound.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating the structure-activity relationships (SAR) of thieno[2,3-b]pyridine derivatives, guiding the design of more potent and selective compounds.

Molecular modeling and X-ray crystallography studies have been used to understand the orientation and interactions of thieno[2,3-b]pyridine-based inhibitors within the ATP-binding pocket of enzymes like c-Src kinase. These computational insights into the binding modes have informed the design of new analogs with improved inhibitory efficiency drugbank.com.

In the context of developing hepatic gluconeogenesis inhibitors, a hit compound with a thienopyridine core was identified, and subsequent SAR studies showed that replacing a trifluoromethyl (CF3) group could enhance potency, leading to derivatives with improved inhibition of hepatic glucose production and favorable drug-like properties nih.gov.

Similarly, for anti-HCV agents, a thienopyridine hit from a library screening was subjected to SAR studies, leading to the discovery of several potent compounds drugbank.com. For FOXM1 inhibitors, molecular docking studies of 18 different thieno[2,3-b]pyridines helped to understand how different electron-withdrawing and electron-donating substituents on a phenylacetamide moiety affected their inhibitory activity. These studies revealed that specific electronic properties favored interactions with key residues in the FOXM1 DNA-binding domain.

These examples highlight how computational approaches are integral to understanding the complex interplay between the chemical structure of thieno[2,3-b]pyridine derivatives and their biological activity across a range of targets.

Virtual Screening Methodologies for Novel Biological Target Identification

Virtual screening has been a cornerstone in the discovery and development of the thieno[2,3-b]pyridine scaffold as a versatile therapeutic agent. This computational technique allows for the rapid screening of large compound libraries against biological targets to identify potential hits.

The initial discovery of thieno[2,3-b]pyridines as potential therapeutic agents originated from virtual high-throughput screening (vHTS) aimed at identifying modifiers of phosphoinositide-specific phospholipase C (PLC) isoforms nih.govmdpi.com. These in silico screening efforts successfully identified the thieno[2,3-b]pyridine core as a promising starting point for inhibitor development nih.gov.

Following this initial discovery, it was established that the thieno[2,3-b]pyridine scaffold exhibits polypharmacology, meaning it can interact with multiple biological targets nih.govmdpi.com. This has led to the exploration of this compound class against a variety of other targets. For instance, a 3-amino-thieno[2,3-b]pyridine was discovered as a novel c-Src inhibitor through an HTS campaign, which often incorporates virtual screening in its initial phases drugbank.com. The antitumor effects of these compounds, first identified through virtual screening for PLC, have now been demonstrated in numerous tumor cell lines, including those from prostate and ovarian cancers nih.govmdpi.comnih.gov. This demonstrates the power of virtual screening not only to identify initial hits but also to provide chemical scaffolds that can be further investigated for new therapeutic applications against different diseases.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Thieno[2,3-b]pyridin-3-ol, both ¹H and ¹³C NMR are essential for assigning the positions of atoms and confirming the connectivity of the fused ring system.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum would feature signals for the protons on the thiophene (B33073) and pyridine (B92270) rings. The proton at position 2 on the thiophene ring and the protons at positions 4 and 6 on the pyridine ring would appear as distinct multiplets, with their specific chemical shifts and coupling constants providing definitive evidence of their relative positions. The hydroxyl proton (OH) of the enol form would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. In the case of the keto tautomer, the spectrum would instead show a signal for the CH₂ group at position 2, typically in the aliphatic region of the spectrum.

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton PositionExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
H-2~7.0-7.5dProton on the thiophene ring.
H-4~8.0-8.5dProton on the pyridine ring, adjacent to nitrogen.
H-5~7.2-7.8ddProton on the pyridine ring.
H-6~8.3-8.8dProton on the pyridine ring.
3-OHVariablebr sEnol tautomer; signal is exchangeable with D₂O.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound is expected to display seven unique carbon signals corresponding to the seven carbon atoms in its structure. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbon atom C-3, bonded to the oxygen, would be significantly deshielded. The carbons of the pyridine ring generally appear at a lower field than those of the thiophene ring due to the electronegativity of the nitrogen atom. In the event of the keto tautomer being present, the spectrum would show a signal for a carbonyl carbon (C=O) at a significantly downfield shift (typically >160 ppm). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, CH₃, and quaternary carbons.

Table 2: Expected ¹³C NMR Spectral Data for this compound

Carbon PositionExpected Chemical Shift (δ, ppm)Carbon Type
C-2~120-130CH
C-3~150-160C-OH (quaternary)
C-3a~115-125Quaternary
C-4~145-155CH
C-5~118-128CH
C-6~140-150CH
C-7a~155-165Quaternary

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by features that confirm its key structural components. The presence of the enol tautomer would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration. Conversely, the presence of the keto tautomer would be indicated by a strong, sharp absorption band around 1650-1700 cm⁻¹, corresponding to the C=O stretching vibration. Other significant peaks would include C=C and C=N stretching vibrations from the aromatic rings (approx. 1400-1600 cm⁻¹) and C-S stretching vibrations associated with the thiophene ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Notes
O-HStretch3200-3600 (broad)Confirms hydroxyl group (enol form).
C=OStretch1650-1700 (strong)Indicates presence of keto tautomer.
C-H (aromatic)Stretch3000-3100From thiophene and pyridine rings.
C=N / C=CStretch1400-1600Aromatic ring vibrations.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular formula of a compound. For this compound, which has a molecular formula of C₇H₅NOS, HRMS can measure the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous confirmation of the elemental composition. The calculated exact mass for C₇H₅NOS is 151.0143 Da. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) extremely close to this theoretical value would provide definitive proof of the molecular formula, distinguishing it from any other formula with the same nominal mass.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a sample. This method serves as a crucial check for purity and confirmation of the empirical formula. The theoretical elemental composition for this compound (C₇H₅NOS) is calculated as follows:

Table 4: Theoretical Elemental Composition of this compound

ElementTheoretical Percentage (%)
Carbon (C)55.61%
Hydrogen (H)3.33%
Nitrogen (N)9.26%
Oxygen (O)10.58%
Sulfur (S)21.21%

Experimental results from elemental analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the compound's identity and high purity.

Mechanistic Investigations of Biological Activities in a Research Context

Cellular and Molecular Pharmacology Studies

Impact on Cell Proliferation and Metabolic Activity (e.g., MTT Assay)

The cytotoxic effects of thieno[2,3-b]pyridine (B153569) derivatives have been evaluated across various cancer cell lines using the MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. nih.govnih.govaatbio.com

In studies involving cervical cancer cell lines (HeLa and SiHa), a derivative identified as Compound 1, (E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, demonstrated significant cytotoxicity. nih.gov Similarly, another derivative, 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (also referred to as Compound 1 in other studies), was shown to be cytotoxic to breast cancer cell lines MDA-MB-231 and MCF-7. nih.govmdpi.com This same compound also exhibited potent cytotoxic effects on ovarian cancer cell lines SK-OV-3 and OVCAR-3, with the analysis revealing that the metabolic activity of treated cancer cells was significantly lower compared to control groups. nih.govresearchgate.net

The anti-proliferative activity of various thieno[2,3-b]pyridine compounds has also been confirmed in prostate cancer cell lines. nih.govresearchgate.net Some derivatives, however, have been found to exhibit little to no anti-proliferative activity on their own but can sensitize cancer cells to other chemotherapeutic agents. nih.gov

Table 1: Cytotoxicity of Thieno[2,3-b]pyridine Derivatives in Cancer Cell Lines

Compound DerivativeCancer TypeCell Line(s)Observed EffectReference
(E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamideCervical CancerHeLa, SiHaSignificant cytotoxicity observed. nih.gov
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideBreast CancerMDA-MB-231, MCF-7Cytotoxic for both cell lines. nih.govmdpi.com
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideOvarian CancerSK-OV-3, OVCAR-3Significant cytotoxic effects and reduced metabolic activity. nih.gov
Various Thieno[2,3-b]pyridines (e.g., DJ160)Prostate CancerPC3Inhibited prostate cancer proliferation. nih.govresearchgate.net

Cell Cycle Progression Analysis (e.g., Flow Cytometry with Propidium Iodide Staining)

The impact of thieno[2,3-b]pyridine compounds on cell cycle progression is a key aspect of their anti-proliferative mechanism. Flow cytometry analysis using propidium iodide (PI) staining, a technique that quantifies DNA content, has been instrumental in these investigations. unipd.itnih.gov

In studies on the aggressive metastatic prostate cancer cell line PC3, treatment with thieno[2,3-b]pyridine inhibitors was shown to induce G2/M arrest. nih.govnih.gov After 24 hours of treatment, a noticeable increase in the population of cells in the G2/M phase was observed. nih.gov Interestingly, this G2/M arrest was also associated with the promotion of multinucleation, where cells contain more than one nucleus. researchgate.netnih.gov

Table 2: Effect of Thieno[2,3-b]pyridine Derivatives on Cell Cycle Progression

Compound ClassCancer TypeCell LineTechniqueObserved EffectReference
Thieno[2,3-b]pyridine inhibitors (e.g., DJ144, DJ160)Prostate CancerPC3Flow Cytometry with Propidium IodideInduction of G2/M phase arrest and promotion of multinucleation. nih.govresearchgate.netnih.gov

Apoptosis Induction Pathways and Programmed Cell Death Assessment (e.g., Annexin V/Propidium Iodide Double Staining)

A primary mechanism by which thieno[2,3-b]pyridine derivatives induce cell death is through the induction of apoptosis, or programmed cell death. researchgate.net This has been consistently demonstrated across multiple cancer types using Annexin V/Propidium Iodide double staining assays analyzed by flow cytometry. nih.govmdpi.comnovusbio.comyoutube.com This method distinguishes between viable cells, early apoptotic cells (Annexin V positive), and late apoptotic or necrotic cells (Annexin V and PI positive). novusbio.comyoutube.com

In cervical, breast, and ovarian cancer cell lines, treatment with specific thieno[2,3-b]pyridine derivatives resulted in a statistically significant increase in both early and late apoptosis. nih.govmdpi.comnih.govresearchgate.net Studies on prostate cancer cells also confirmed that these compounds promote apoptosis. nih.govnih.gov This suggests that activating apoptotic pathways is a pivotal role of these compounds in their anticancer activity. nih.govresearchgate.net

Table 3: Apoptosis Induction by Thieno[2,3-b]pyridine Derivatives

Compound DerivativeCancer TypeCell Line(s)Primary FindingReference
(E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamideCervical CancerHeLa, SiHaApoptosis identified as the primary mechanism of cell death. nih.gov
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideBreast CancerMDA-MB-231, MCF-7Majority of cells died by treatment-induced apoptosis. nih.govmdpi.com
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideOvarian CancerSK-OV-3, OVCAR-3Statistically significant increase in early and late apoptosis. nih.govresearchgate.net
Various Thieno[2,3-b]pyridinesProstate CancerPC3Promotion of apoptosis observed. nih.govnih.gov

Modulatory Effects on Cancer Stem Cell (CSC) Populations and Glycophenotypic Changes

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor recurrence and therapeutic resistance. mdpi.com Thieno[2,3-b]pyridine derivatives have been investigated for their ability to target this critical cell population. Studies have shown that these compounds can reduce the percentage of CSCs in cervical, breast, and ovarian cancer cell lines. nih.govmdpi.comnih.gov For instance, treatment of the ovarian cancer cell line OVCAR-3 with a thieno[2,3-b]pyridine derivative led to a significant reduction in the CSC population. nih.gov A similar effect was observed in the breast cancer cell line MDA-MB-231. nih.govmdpi.com

Furthermore, these compounds have been shown to alter the expression of glycosphingolipids (GSLs), which are involved in tumor pathogenesis. mdpi.commdpi.com This modification of the "glycophenotype" is a significant finding. For example, treatment altered GSL expression in cervical cancer cell lines, decreasing GM2 levels in SiHa cells and Gg3Cer levels in HeLa cells. nih.gov In breast cancer cells, treatment caused a decrease of CSCs expressing IV6Neu5Ac-nLc4Cer in the MDA-MB-231 cell line, while in the MCF-7 cell line, the expression of Gg3Cer was decreased in both CSCs and non-CSCs. mdpi.com

Table 4: Effects on Cancer Stem Cells and Glycophenotype

Cancer TypeCell Line(s)Effect on CSC PopulationGlycophenotypic ChangesReference
Cervical CancerHeLa, SiHaSignificant reduction observed.Altered GSL expression; decreased GM2 (SiHa) and Gg3Cer (HeLa). nih.gov
Breast CancerMDA-MB-231, MCF-7Significantly lower CSC percentage in MDA-MB-231.Decreased IV6Neu5Ac-nLc4Cer+ CSCs (MDA-MB-231); decreased Gg3Cer (MCF-7). mdpi.com
Ovarian CancerSK-OV-3, OVCAR-3Reduced percentage of CSCs compared to non-treated cells.Glycophenotype changed in both cell lines. nih.govresearchgate.net

Metabolomic Profiling and Alterations in Cellular Metabolic Pathways (e.g., GC-MS)

Metabolomic profiling, often performed using Gas Chromatography-Mass Spectrometry (GC-MS), provides a snapshot of the metabolic state of cells and can reveal how therapeutic agents alter cellular pathways. mdpi.comresearchgate.net Treatment with thieno[2,3-b]pyridine derivatives has been shown to cause significant changes in the metabolic profiles of cancer cells. nih.govmdpi.com

In cervical cancer cells, metabolic profiling identified 23 metabolites in HeLa cells and 21 in SiHa cells, with significant differences in their expression after treatment. nih.gov In breast cancer cells, 21 metabolites were identified, and the major impact of the treatment was observed in glycolysis/gluconeogenesis, pyruvate, and inositol (B14025) metabolism. nih.govmdpi.com Similarly, in ovarian cancer cell lines, 20 to 21 metabolites were identified, and treatment with a thieno[2,3-b]pyridine compound was noted to reduce inositol levels, which is consistent with the compound's action on phospholipase C (PLC), an enzyme involved in inositol metabolism. nih.govmdpi.com

Table 5: Metabolomic Alterations Induced by Thieno[2,3-b]pyridine Derivatives

Cancer TypeCell Line(s)Metabolites IdentifiedKey Affected Pathways/MetabolitesReference
Cervical CancerHeLa, SiHa23 (HeLa), 21 (SiHa)Significant differences in metabolite expression post-treatment. nih.gov
Breast CancerMDA-MB-231, MCF-721Glycolysis/gluconeogenesis, pyruvate metabolism, inositol metabolism. mdpi.comnih.gov
Ovarian CancerSK-OV-3, OVCAR-321 (SK-OV-3), 20 (OVCAR-3)Reduced inositol levels. nih.govmdpi.com

Enzyme Inhibition and Receptor Modulation Profiling

The thieno[2,3-b]pyridine scaffold is recognized for its ability to interact with a wide range of biological targets, which likely contributes to its diverse biological effects. mdpi.commdpi.com These compounds were initially discovered through virtual screening as potential inhibitors of phosphoinositide-specific phospholipase C (PI-PLC) isoforms. mdpi.commdpi.commdpi.com

Subsequent research has shown that their activity is not limited to this single target. Thieno[2,3-b]pyridine derivatives have been shown to modulate multiple biological targets, including:

Enzymes : They can inhibit enzymes such as tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme, Pim-1 kinase, and eukaryotic elongation factor-2 kinase (eEF2-K). nih.govnih.govmdpi.comnih.govcu.edu.eg For example, one study synthesized and screened analogues for inhibitory activity against eEF2-K, identifying a compound with an IC₅₀ of 170 nM. nih.gov Another study identified derivatives with moderate Pim-1 inhibitory activity, with IC₅₀ values of 12.71 µM and 35.7 µM. cu.edu.eg

Receptors : This class of compounds can modulate G protein-coupled receptors (GPCRs). A screening against 168 GPCRs found that one ligand modulated five receptors in the low micromolar range, acting as an antagonist for four (including CXCR4) and an agonist for one (GPR35). nih.gov They have also been investigated as antagonists for the N-methyl-D-aspartate (NMDA) receptor and negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). researchgate.netacs.org

Other Proteins : They have also been found to interact with the colchicine (B1669291) binding site on tubulin. nih.govmdpi.comnih.gov

This polypharmacology, or the ability to interact with multiple targets, may be a key feature of the anticancer activity of the thieno[2,3-b]pyridine class. mdpi.commdpi.com

Table 6: Profile of Enzyme and Receptor Targets for Thieno[2,3-b]pyridine Derivatives

Target ClassSpecific TargetObserved ActivityReference
EnzymePhospholipase C (PLC)Inhibition mdpi.commdpi.com
Tyrosyl-DNA phosphodiesterase 1 (TDP1)Inhibition nih.govnih.gov
Pim-1 KinaseInhibition (IC₅₀ = 12.71 µM for most active compound) cu.edu.eg
eukaryotic Elongation Factor-2 Kinase (eEF2-K)Inhibition (IC₅₀ = 170 nM for most active compound) nih.gov
ReceptorG Protein-Coupled Receptors (GPCRs)Modulation (e.g., CXCR4 antagonism, IC₅₀ = 6.9 µM) nih.gov
N-methyl-D-aspartate (NMDA) ReceptorAntagonism (Kᵢ between 1.1 and 2.0 nM for potent derivatives) researchgate.net
Metabotropic Glutamate Receptor 5 (mGlu₅)Negative Allosteric Modulation acs.org
Structural ProteinTubulin (Colchicine binding site)Interaction/Binding mdpi.comnih.gov

ATP-Mimetic Inhibition Mechanisms

A prominent mechanism of action for many biologically active small molecules, including derivatives of the thieno[2,3-b]pyridine scaffold, is the competitive inhibition of ATP-binding sites on key cellular enzymes. Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are involved in cancer progression. The activity of Hsp90 is dependent on its ability to bind and hydrolyze ATP. Certain thieno[2,3-c]pyridine (B153571) derivatives, which are structural isomers of the thieno[2,3-b]pyridine core, have been investigated as potential Hsp90 inhibitors. mdpi.com In-vitro viability assays for Hsp90 inhibition are often ATP-based, indicating that compounds interfering with this process are likely acting in an ATP-competitive manner. nih.gov This mimetic action allows the inhibitor to occupy the ATP pocket, preventing the chaperone from functioning correctly and leading to the degradation of its client proteins.

Disruption of Specific Intracellular Signaling Pathways

Thieno[2,3-b]pyridine derivatives have been shown to modulate multiple biological targets, leading to the disruption of key intracellular signaling pathways essential for tumor progression. mdpi.com A significant pathway impacted by these compounds is the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade, a central regulator of cell survival, metabolism, and immune response. nih.govmdpi.com Inhibition of Hsp90, a known mechanism for some derivatives, directly leads to the suppression of PI3K/AKT/mTOR signaling, as multiple components of this pathway are Hsp90 client proteins. nih.gov

Furthermore, thieno[2,3-b]pyridines were initially discovered through virtual screening as potential modifiers of phosphoinositide-specific phospholipase C (PLC) isoforms. mdpi.commdpi.com PLC is involved in inositol metabolism, and its modulation can disrupt downstream signaling. mdpi.com Investigations have also revealed that these compounds can alter the expression of glycosphingolipids (GSLs) in the plasma membrane of tumor cells. mdpi.com Changes in GSL expression, including the downregulation of certain gangliosides associated with metastasis and chemoresistance, suggest that thieno[2,3-b]pyridines can interfere with crucial signaling pathways vital for tumor dissemination and survival. mdpi.com

Targeted Protein Interactions (e.g., Proteases, Kinases, Folate Utilizing Enzymes)

The biological activity of thieno[2,3-b]pyridines stems from their interaction with a diverse array of protein targets. These interactions are fundamental to their therapeutic potential.

Kinases and Related Enzymes : This class of compounds is known to interact with PIM1-like kinases and the eukaryotic elongation factor 2 kinase (eEF2K). mdpi.com

Proteases : Thieno[2,3-b]pyridine-2-carboxamidine has been noted for its interaction with proteases such as Urokinase-type plasminogen activator and Serine protease 1. drugbank.com

Folate Utilizing Enzymes : While studied in the closely related thieno[2,3-d]pyrimidine (B153573) scaffold, research has shown potent inhibition of cytosolic and mitochondrial one-carbon metabolism. acs.orgnih.gov These compounds target enzymes like glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), which are crucial for purine synthesis. acs.orgnih.gov The bicyclic scaffold of these molecules fits into the enzyme binding pockets, stabilized by hydrogen bonds and π–π stacking interactions. acs.orgnih.gov

Other Enzymes and Receptors : A broad range of other targets has been identified, including the G protein-coupled P2Y12 platelet receptor, the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 (TDP1), cyclooxygenase (COX), and phospholipase C-δ1 (PLC-δ1). mdpi.comnih.govresearchgate.net They have also been found to interact with the colchicine binding site on tubulin. mdpi.com

Specific Mechanisms of Action (e.g., Hsp90 Inhibition, PI3K Pathway Modulation)

Beyond broad pathway disruption, specific mechanisms of action have been elucidated for thieno[2,3-b]pyridine derivatives.

Hsp90 Inhibition : Certain derivatives function as inhibitors of Heat shock protein 90 (Hsp90). mdpi.com Molecular docking studies have shown that these compounds can interact with the ATP-binding site of Hsp90. mdpi.com Inhibition of this chaperone protein prevents the proper folding and maturation of its "client" proteins, many of which are oncoproteins critical for tumor cell survival and proliferation. This leads to the degradation of these client proteins and can induce cell cycle arrest. mdpi.com

PI3K Pathway Modulation : The modulation of the PI3K pathway is a key consequence of the action of these compounds. This can occur indirectly through the inhibition of Hsp90, which is required for the stability of key pathway components like AKT. nih.gov It can also be affected more directly through the modulation of upstream signaling molecules like phospholipase C (PLC). mdpi.com The dual inhibition of PI3K and mTOR has emerged as a powerful therapeutic strategy, as it can bypass compensatory feedback mechanisms that arise from inhibiting only one component of the pathway. mdpi.com

Mechanistic Basis of Diverse Pharmacological Activities

The varied protein interactions and pathway disruptions manifest as distinct pharmacological activities, most notably anti-proliferative effects against cancer cells and antibacterial properties.

Anti-proliferative Mechanisms in Specific Tumor Cell Lines

Thieno[2,3-b]pyridine derivatives have demonstrated potent anti-proliferative activity across a wide range of human tumor cell lines. The underlying mechanisms are often multifaceted, involving cell cycle arrest, apoptosis, and other forms of cell death.

In prostate cancer cell lines (PC3, LNCaP, C42), treatment with these compounds was found to inhibit proliferation and motility, promote G2/M cell cycle arrest, and induce apoptosis. nih.govscienceopen.comnih.gov A notable effect observed in the aggressive PC3 cell line was the promotion of multinucleation, where cells contain more than one nucleus, a sign of defective cell division. nih.govscienceopen.com

Similarly, in ovarian cancer cell lines (SK-OV-3, OVCAR-3), a lead compound induced significant cytotoxicity and a substantial increase in both early and late apoptosis, indicating that it triggers programmed cell death. mdpi.com In breast cancer cells (MDA-MB-231, MCF-7), derivatives have been shown to induce apoptosis and, importantly, reduce the percentage of cancer stem cells (CSCs), which are thought to be responsible for tumor recurrence and resistance. mdpi.com

The table below summarizes the observed anti-proliferative effects in various cancer cell lines.

Cell LineCancer TypeCompound Class/DerivativeObserved Anti-proliferative Mechanisms
PC3, C42, C42B, 22RV1, DU145, LNCaP Prostate CancerThieno[2,3-b]pyridines (e.g., DJ160)Dose-dependent proliferation inhibition; G2/M arrest; apoptosis; multinucleation. nih.govscienceopen.comnih.gov
SK-OV-3, OVCAR-3 Ovarian Cancer3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideCytotoxicity; significant increase in early and late apoptosis; reduction in cancer stem cell (CSC) percentage. mdpi.com
MDA-MB-231, MCF-7 Breast Cancer3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideCytotoxicity; induction of apoptosis; significant reduction of CSCs in MDA-MB-231. mdpi.com
HCT-116 Colon Cancer3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridinesAnti-proliferative activity. nih.govmdpi.com
MB-MDA-435 MelanomaThieno[2,3-b]pyridine derivative 9aPotent growth inhibition (GI50 = 70 nM). researchgate.net
HSC3, T47D, RKO Head and Neck, Breast, Colorectal CancerThieno[2,3-c]pyridine derivative 6iPotent growth inhibition; induction of G2 phase cell cycle arrest. mdpi.com

Molecular Basis of Antibacterial Activity

In addition to their anti-cancer properties, thieno[2,3-b]pyridine derivatives have been investigated as antimicrobial agents. Their activity spans both Gram-positive and Gram-negative bacteria.

Molecular docking studies have provided insight into the potential mechanisms of action. Certain thieno[2,3-b]pyridine analogues are predicted to interact with and inhibit E. coli DNA gyrase B. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition is a validated mechanism for antibacterial drugs like fluoroquinolones. This suggests that the antibacterial effect of these compounds may be due to the disruption of bacterial DNA synthesis and maintenance.

Several studies have synthesized and tested novel derivatives for their efficacy against various bacterial strains. The activity is often dependent on the specific substitutions on the thieno[2,3-b]pyridine core.

The table below details the antibacterial activity of various thieno[2,3-b]pyridine derivatives against selected pathogens.

Bacterial StrainGram StainCompound Class/DerivativeObserved Activity
Staphylococcus aureus Gram-positiveThieno[2,3-b]pyridine-thiazole hybrids (Compounds 8-10)Potent activity (IC50: 18.9 - 24.3 µg/mL).
Staphylococcus aureus Gram-positiveThieno[2,3-b:4,5-b′]dipyridine analoguesGood activity. elsevierpure.com
Bacillus subtilis Gram-positiveThieno[2,3-b:4,5-b′]dipyridine analoguesGood activity. elsevierpure.com
Escherichia coli Gram-negativeThieno[2,3-b]pyridine-thiazole hybrids (Compounds 8-10)Potent activity (IC50: 14.2 - 19.5 µg/mL).
Various Multi-Drug Resistant Strains Gram-positiveThieno[2,3-d]pyrimidinedione derivativePotent activity (2–16 mg/L) against MRSA, VISA, VRSA, and VRE. nih.gov

Antiviral Replication Inhibition Mechanisms (e.g., HIV Replication)wikipedia.org

Derivatives of the thieno[2,3-b]pyridine class have been identified as possessing antiviral properties, notably in the context of Human Immunodeficiency Virus (HIV) replication. The primary mechanism of action for these compounds is the inhibition of viral reverse transcriptase, an essential enzyme for the replication of retroviruses like HIV. hiv.govresearchgate.net

Non-Nucleoside Reverse Transcriptase Inhibition:

Thieno[2,3-b]pyridine derivatives often function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). hiv.gov Unlike nucleoside analogs, which compete with natural nucleosides for incorporation into the growing viral DNA chain, NNRTIs bind to a different, allosteric site on the reverse transcriptase enzyme. hiv.govresearchgate.net This binding induces a conformational change in the enzyme, which in turn disrupts its catalytic activity and halts the process of reverse transcription. This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV life cycle. hiv.gov

Research has shown that the specific chemical substitutions on the thieno[2,3-b]pyridine core are crucial for this inhibitory activity. The binding affinity and the resulting potency of the inhibition are highly dependent on the nature and position of these substituent groups.

While direct studies on Thieno[2,3-b]pyridin-3-ol are not extensively available, the established mechanism for the broader class of thieno[2,3-b]pyridine derivatives suggests that it would likely operate through a similar NNRTI mechanism. The hydroxyl group at the 3-position could potentially influence the binding affinity and specificity to the allosteric pocket of the HIV reverse transcriptase.

Table 1: Antiviral Activity of Selected Thieno[2,3-b]pyridine Derivatives

Compound/Derivative ClassVirusMechanism of ActionResearch Findings
Thieno[2,3-b]pyridine DerivativesHIV-1Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) hiv.govBinds to an allosteric site on reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity. hiv.govresearchgate.net
Thieno[2,3-b]pyridine DerivativesMayaro VirusInhibition of viral replicationEffective in reducing viral production in vitro, with activity at both early and late stages of replication.

Anti-inflammatory Pathways Modulationresearchgate.net

The investigation into the anti-inflammatory properties of thieno[2,3-b]pyridine derivatives is an emerging area of research. While specific mechanistic pathways for this compound have not been fully elucidated, studies on related thienopyridine and thienopyrimidine structures suggest potential mechanisms of action.

Modulation of Pro-inflammatory Mediators:

Research on structurally similar compounds, such as certain thieno[2,3-d]pyrimidine derivatives, has demonstrated anti-inflammatory effects. ceon.rs These effects are often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response. For instance, some derivatives have been shown to reduce the production of pro-inflammatory mediators. The specific targets within these pathways for the thieno[2,3-b]pyridine class are still under active investigation. The structural characteristics of this compound, particularly the presence of the hydroxyl group, may play a role in its potential interactions with inflammatory targets.

Antioxidant Mechanismsresearchgate.netnih.gov

The antioxidant potential of thieno[2,3-b]pyridine derivatives is an area of interest, although direct mechanistic studies on this compound are not widely available. Research on related heterocyclic compounds provides a basis for understanding the potential antioxidant mechanisms.

Radical Scavenging and Inhibition of Lipid Peroxidation:

Studies on related structures, such as certain thieno[2,3-d]pyrimidines, have explored their ability to inhibit lipid peroxidation. This process, a key feature of oxidative stress, involves the degradation of lipids in cell membranes by reactive oxygen species (ROS). Compounds that can inhibit lipid peroxidation often do so by scavenging free radicals or by chelating metal ions that catalyze these reactions.

The antioxidant activity of phenolic compounds is well-documented, and the presence of a hydroxyl group on the pyridinone ring of this compound suggests it may possess radical scavenging capabilities. The ability to donate a hydrogen atom from the hydroxyl group to a free radical can neutralize the radical and terminate the chain reaction of oxidation. However, experimental validation of this mechanism for this compound is needed.

Table 2: Investigated Antioxidant Activity of Related Thieno-pyrimidine Derivatives

Compound ClassAssayInvestigated MechanismKey Findings
Tetrahydro-benzothieno[2,3-d]pyrimidinesLipid Peroxidation MethodInhibition of lipid peroxidationTwo compounds in the series exhibited antioxidant properties by inhibiting lipid peroxidation, though not as potent as standard antioxidants.

Neurological Target Engagement and Neuroprotective Mechanisms

A significant area of research for thieno[2,3-b]pyridine-related compounds is in the field of neuroscience, with studies pointing towards their potential as neuroprotective agents through engagement with specific neurological targets.

NMDA Receptor Antagonism:

Research on a closely related class of compounds, thieno[2,3-b]pyridinones, has revealed their activity as antagonists of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net Specifically, these compounds have been shown to bind to the glycine site of the NMDA receptor. researchgate.net The NMDA receptor is a key player in excitatory neurotransmission in the brain, and its overactivation (excitotoxicity) is implicated in various neurodegenerative disorders. By acting as antagonists at the glycine site, these thieno[2,3-b]pyridinone derivatives can modulate NMDA receptor activity, thereby preventing excessive calcium influx into neurons and protecting them from excitotoxic damage. researchgate.net

One study identified 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one as a potent inhibitor of [3H]glycine binding to rat brain membranes, with a Ki value of 16 µM. researchgate.net This suggests a direct interaction with the glycine binding site on the NMDA receptor complex. Further derivatization of the thieno[2,3-b]pyridinone core led to compounds with even higher potencies, with Ki values in the nanomolar range. researchgate.net These findings highlight the potential of the thieno[2,3-b]pyridine scaffold in the development of neuroprotective agents.

GSK-3β Inhibition:

Another avenue of neuroprotective action for related compounds involves the inhibition of Glycogen (B147801) Synthase Kinase 3β (GSK-3β). While not a direct study of a thieno[2,3-b]pyridine, research on a thieno[3,2-c]pyrazol-3-amine derivative demonstrated potent inhibition of GSK-3β. GSK-3β is a serine/threonine kinase that is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease pathology. Inhibition of GSK-3β is therefore considered a promising therapeutic strategy for neurodegenerative diseases. The study identified a compound that fit well into the ATP binding pocket of GSK-3β, forming key hydrogen bonds that are necessary for ligand recognition.

Given the structural similarities, it is plausible that this compound or its derivatives could be designed to target these neurological pathways, offering potential therapeutic benefits for a range of neurological conditions.

Table 3: Neurological Target Engagement by Thieno[2,3-b]pyridine-Related Compounds

Compound ClassNeurological TargetMechanism of ActionPotential Therapeutic Application
Thieno[2,3-b]pyridinonesNMDA Receptor (Glycine Site) researchgate.netAntagonism of the glycine binding site, preventing excitotoxicity. researchgate.netNeuroprotection in neurodegenerative diseases.
Thieno[3,2-c]pyrazol-3-aminesGlycogen Synthase Kinase 3β (GSK-3β)Inhibition of the ATP binding pocket, preventing tau hyperphosphorylation.Alzheimer's disease and other tauopathies.

Thieno 2,3 B Pyridin 3 Ol As a Privileged Scaffold in Drug Discovery and Chemical Biology

Scaffold Design and Optimization for Enhanced Therapeutic Potential

The thieno[2,3-b]pyridine (B153569) scaffold is considered a "privileged structure" because it can bind to a variety of biological targets with high affinity, making it a valuable starting point for drug design. researchgate.netnih.gov The planar nature of this fused ring system can facilitate intermolecular stacking and interactions with biological macromolecules. mdpi.com Researchers focus on optimizing this core structure to enhance its therapeutic effects and pharmacokinetic properties.

Rational Design of Derivatives for Improved Biological Activity

Rational drug design based on the thieno[2,3-b]pyridine scaffold involves systematic modifications to understand and improve structure-activity relationships (SAR). nih.govnih.gov SAR studies explore how different substituents on the core structure affect the compound's biological activity, guiding the synthesis of more potent and selective molecules.

For example, in the development of hepatic gluconeogenesis inhibitors for type 2 diabetes, a hit compound with a thienopyridine core was identified. nih.gov Subsequent SAR studies revealed that replacing a trifluoromethyl (CF3) group in the core could significantly improve potency. researchgate.netnih.gov Similarly, in the search for novel hepatitis C virus (HCV) inhibitors, SAR studies on a thienopyridine hit compound led to the discovery of several derivatives with potent anti-HCV activity and low cytotoxicity. nih.gov

In the context of anticancer agents, it has been shown that 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines exhibit significant anti-proliferative activity. mdpi.com Further studies have identified specific structural motifs that optimize performance. For instance, incorporating large lipophilic groups on the pyridine (B92270) ring and specific substitutions on the aryl carboxamide ring can enhance the ability of these compounds to act as chemosensitizers, restoring the activity of other anticancer drugs. nih.gov

Table 1: Structure-Activity Relationship Highlights of Thieno[2,3-b]pyridine Derivatives

Therapeutic TargetKey Structural ModificationImpact on Activity
Hepatic Gluconeogenesis Replacement of CF3 group on the coreImproved inhibitory potency researchgate.netnih.gov
Hepatitis C Virus (HCV) Modifications to substituents on the coreDiscovery of potent compounds with low cytotoxicity nih.gov
Cancer (Chemosensitizers) Addition of large lipophilic groupsOptimal performance as chemosensitizers nih.gov
Pim-1 Kinase Inhibition 5-bromo substitution with 2-benzoyl groupModerate inhibitory activity cu.edu.eg

Hybridization Strategies in Medicinal Chemistry for Novel Compound Creation

Hybridization is a medicinal chemistry strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. mdpi.com This approach aims to create novel compounds with improved affinity, better selectivity, or a multi-target mode of action, which can be particularly useful for complex diseases like cancer or neurodegenerative disorders. nih.gov

The thieno[2,3-b]pyridine scaffold has been utilized in hybridization strategies to generate new therapeutic candidates. For instance, researchers have designed and synthesized hybrid molecules by linking the thieno[2,3-b]pyridine core to other biologically active heterocyclic systems. mdpi.com One study describes the synthesis of novel thieno[2,3-b]pyridines linked to N-aryl carboxamides or piperazine (B1678402) cores. researchgate.net Another example involves the creation of hybrids based on 1,2,4-triazole, starting from a tetrahydroisoquinoline derivative that features a thieno[2,3-b]pyridine-like structure, to explore anticonvulsant activity. researchgate.net These strategies leverage the favorable properties of the thieno[2,3-b]pyridine scaffold while introducing new functionalities from other chemical moieties to explore novel biological activities.

Development of Lead Compounds for Various Therapeutic Areas

The versatility of the thieno[2,3-b]pyridine scaffold has led to the development of lead compounds targeting a wide range of diseases. researchgate.netresearchgate.net A lead compound is a chemical compound that has promising pharmacological activity and serves as the starting point for further drug development.

Anticancer Agents: Thieno[2,3-b]pyridine derivatives have shown significant potential as anticancer agents. nih.gov They have demonstrated cytotoxic effects against numerous cancer cell lines, including triple-negative breast cancer, colon cancer, prostate cancer, and cervical cancer. mdpi.comnih.govnih.govsemanticscholar.orgnih.gov Some derivatives act as inhibitors of specific enzymes like Pim-1 kinase or phosphoinositide phospholipase C (PI-PLC), which are often upregulated in cancer. mdpi.comcu.edu.eg

Antidiabetic Agents: Derivatives of this scaffold have been identified as inhibitors of hepatic gluconeogenesis, a key process in type 2 diabetes. nih.gov Lead compounds like 8e and 9d have shown potent inhibition of glucose production. researchgate.netnih.gov

Antiviral Agents: A class of thieno[2,3-b]pyridine derivatives has been discovered to act as inhibitors of the Hepatitis C Virus (HCV), addressing a need for new treatments for this infection. nih.gov

Kinase Inhibitors: Beyond cancer, the scaffold is used to design inhibitors for various kinases, which are crucial targets in many diseases. researchgate.netresearchgate.net For example, derivatives have been developed as potent inhibitors of VEGFR-2 and PI3K, both of which are involved in cell signaling pathways. nih.govnih.gov

Neurodegenerative Diseases: The thieno[2,3-b]pyridine scaffold is also being explored for its potential in treating neurodegenerative disorders. researchgate.net For instance, related thieno[3,2-c]pyrazole derivatives have been designed as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a key target in Alzheimer's disease. nih.gov

Table 2: Lead Compounds Based on the Thieno[2,3-b]pyridine Scaffold

Therapeutic AreaExample Lead Compound/SeriesMechanism of Action/Target
Cancer (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamideCytotoxicity, Apoptosis Induction, CSC reduction nih.gov
Cancer (Prostate) DJ160Inhibition of proliferation and motility semanticscholar.orgnih.gov
Type 2 Diabetes Compounds 8e and 9dHepatic gluconeogenesis inhibition researchgate.netnih.gov
Hepatitis C Compounds 12b, 12c, 10l, 12oHCV inhibition nih.gov
Alzheimer's Disease Thieno[3,2-c]pyrazol-3-amine derivativesGSK-3β inhibition nih.gov

Contribution to Novel Therapeutic Agent Development and Future Directions

The thieno[2,3-b]pyridine scaffold, including hydroxylated forms like Thieno[2,3-b]pyridin-3-ol, has made a substantial contribution to the development of novel therapeutic agents. Its chemical tractability and ability to interact with diverse biological targets have established it as a cornerstone for generating lead compounds in oncology, metabolic diseases, virology, and neurology. nih.govnih.govnih.govresearchgate.net

The research into thieno[2,3-b]pyridine derivatives has provided valuable insights into the treatment of complex diseases. For example, some compounds not only kill cancer cells but also target the cancer stem cell (CSC) population, which is often responsible for tumor recurrence and metastasis. nih.govnih.gov Furthermore, these compounds can serve as chemosensitizers, enhancing the efficacy of existing cancer therapies and potentially overcoming drug resistance. nih.gov

Future research will likely focus on several key areas. One direction is the continued rational design and synthesis of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov This includes further exploration of hybridization strategies to develop multi-target agents for diseases with complex pathologies. nih.gov Additionally, elucidating the precise molecular mechanisms of action for the most promising compounds will be crucial for their translation into clinical candidates. nih.gov The ongoing investigation of the thieno[2,3-b]pyridine scaffold promises to deliver novel and effective therapies for a range of unmet medical needs.

Q & A

Q. What are the common synthetic routes for Thieno[2,3-b]pyridin-3-ol derivatives?

this compound derivatives are typically synthesized via cyclization reactions using precursors like 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile. Key reagents include chloroacetone, ethyl chloroacetate, or ω-bromoacetophenone under reflux conditions in ethanol or DMF . For example, condensation of hydrazonoyl halides with 2-benzofuran-2-yl-3-(phenylamino)-3-thioxopropanenitrile yields 2,3-dihydro-1,3,4-thiadiazoles, which can be further functionalized. Structural confirmation relies on elemental analysis, IR, NMR, and mass spectrometry .

Q. How are this compound derivatives characterized spectroscopically?

  • 1H/13C NMR : Proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon signals (e.g., carbonyl carbons at δ 160–180 ppm) are critical for confirming the fused thienopyridine core .
  • HRMS : Used to verify molecular ion peaks (e.g., [M+H]+ for C8H5NOS at m/z 164.009) .
  • X-ray crystallography : Resolves ambiguous spectral assignments by confirming bond lengths and angles in crystalline derivatives .

Q. What are the standard protocols for evaluating antimicrobial activity of these compounds?

Compounds are screened against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) using agar diffusion or microdilution assays. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours, with positive controls like ampicillin and fluconazole .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. Strategies include:

  • DEPT/2D NMR : Distinguishes between CH, CH2, and CH3 groups; COSY/HMQC correlations clarify proton-carbon connectivity .
  • Alternative synthesis : Repeating reactions under anhydrous conditions or using purified intermediates to eliminate side products .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectral patterns to cross-validate experimental data .

Q. What strategies improve the anti-proliferative activity of this compound derivatives?

  • Prodrug modifications : Introducing ester/carbonate groups (e.g., ethyl or benzyl esters) enhances solubility and cellular uptake, as seen in derivatives with IC50 values <1 μM against HCT-116 and MDA-MB-231 cells .
  • Structural rigidity : Disrupting crystal packing via bulky substituents (e.g., trifluoromethyl or cyclopropyl groups) improves bioavailability .
  • Multidrug resistance (MDR) modulation : Derivatives like 6r inhibit P-gp (EC50 = 0.3 μM), MRP1 (EC50 = 1.1 μM), and BCRP1 (EC50 = 0.2 μM) by competitively binding ATP-binding cassettes .

Q. How do substituents influence the structure-activity relationship (SAR) in these compounds?

  • Electron-withdrawing groups (EWGs) : Nitro or cyano groups at position 2 enhance cytotoxicity by increasing electrophilicity .
  • Hydrophobic moieties : Cyclopropyl or aryl groups at position 7 improve membrane permeability and target engagement .
  • Heterocyclic fusion : Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives exhibit dual kinase-inhibitory and antimicrobial effects due to extended π-conjugation .

Q. What methodologies address poor aqueous solubility in this compound derivatives?

  • Nanoparticle formulation : Encapsulation in PLGA nanoparticles increases solubility by 10–20-fold while maintaining activity .
  • Salt formation : Hydrochloride or sodium salts of carboxylate derivatives improve dissolution rates .
  • Co-crystallization : Co-crystals with succinic acid or caffeine disrupt tight packing, as validated by PXRD .

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